Pentacosanedioic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

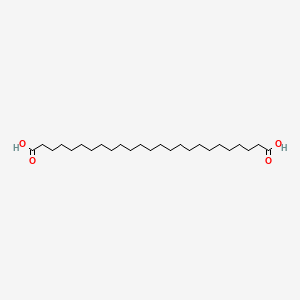

Pentacosanedioic acid is a long-chain dicarboxylic acid with the molecular formula HOOC(CH₂)₂₃COOH It is a saturated fatty acid with 25 carbon atoms and two carboxyl groups at each end of the carbon chain

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Pentacosanedioic acid can be synthesized through several methods. One common approach involves the oxidation of long-chain alkenes or alcohols. For example, the oxidation of 1-pentacosene using potassium permanganate (KMnO₄) in an alkaline medium can yield this compound. Another method involves the ozonolysis of long-chain alkenes followed by oxidative workup to produce the desired dicarboxylic acid.

Industrial Production Methods

Industrial production of this compound typically involves the biotransformation of long-chain hydrocarbons using microorganisms such as Candida tropicalis. This yeast can convert alkanes into the corresponding dicarboxylic acids through targeted functionalization. The process involves optimizing various parameters, including pH, substrate concentration, and fermentation conditions, to achieve high yields of this compound .

Análisis De Reacciones Químicas

Types of Reactions

Pentacosanedioic acid undergoes several types of chemical reactions, including:

Oxidation: The carboxyl groups can be further oxidized to produce carbon dioxide and water.

Reduction: The carboxyl groups can be reduced to primary alcohols using reducing agents such as lithium aluminum hydride (LiAlH₄).

Esterification: The carboxyl groups can react with alcohols in the presence of acid catalysts to form esters.

Amidation: The carboxyl groups can react with amines to form amides.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.

Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Esterification: Alcohols and acid catalysts such as sulfuric acid (H₂SO₄).

Amidation: Amines and coupling agents such as dicyclohexylcarbodiimide (DCC).

Major Products Formed

Oxidation: Carbon dioxide and water.

Reduction: Pentacosane-1,25-diol.

Esterification: Pentacosanedioate esters.

Amidation: this compound amides.

Aplicaciones Científicas De Investigación

Pentacosanedioic acid has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of polymers and other complex molecules.

Biology: It serves as a model compound for studying the metabolism of long-chain fatty acids in microorganisms.

Medicine: It is investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with various drugs.

Mecanismo De Acción

The mechanism of action of pentacosanedioic acid involves its interaction with various molecular targets and pathways. In biological systems, it can be metabolized by enzymes such as acyl-CoA synthetases and fatty acid oxidases. These enzymes activate the carboxyl groups, allowing the compound to undergo β-oxidation, a process that breaks down fatty acids to produce energy. Additionally, this compound can form complexes with proteins and other biomolecules, influencing their structure and function.

Comparación Con Compuestos Similares

Pentacosanedioic acid can be compared with other long-chain dicarboxylic acids such as:

Dodecanedioic acid (C₁₂H₂₂O₄): A shorter-chain dicarboxylic acid used in the production of nylon and other polymers.

Hexadecanedioic acid (C₁₆H₃₀O₄): Another long-chain dicarboxylic acid with applications in the synthesis of lubricants and plasticizers.

Octadecanedioic acid (C₁₈H₃₄O₄): Used in the production of polyesters and as a corrosion inhibitor.

This compound is unique due to its longer carbon chain, which imparts different physical and chemical properties compared to shorter-chain dicarboxylic acids. Its extended structure allows for the formation of more flexible and durable polymers, making it valuable in high-performance material applications .

Propiedades

Fórmula molecular |

C25H48O4 |

|---|---|

Peso molecular |

412.6 g/mol |

Nombre IUPAC |

pentacosanedioic acid |

InChI |

InChI=1S/C25H48O4/c26-24(27)22-20-18-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17-19-21-23-25(28)29/h1-23H2,(H,26,27)(H,28,29) |

Clave InChI |

VHDHONCVIHDOAO-UHFFFAOYSA-N |

SMILES canónico |

C(CCCCCCCCCCCC(=O)O)CCCCCCCCCCCC(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(S)-3-Amino-2-((4'-fluoro-[1,1'-biphenyl]-2-yl)methyl)propanoic acid hydrochloride](/img/structure/B15220084.png)

![1-(tert-Butoxycarbonyl)-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B15220109.png)

![1-{2-[(Butan-2-yl)amino]-1H-imidazol-5-yl}ethan-1-one](/img/structure/B15220136.png)